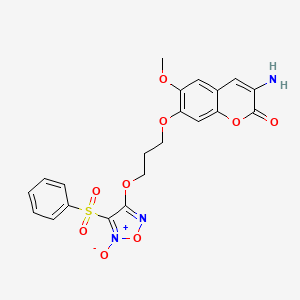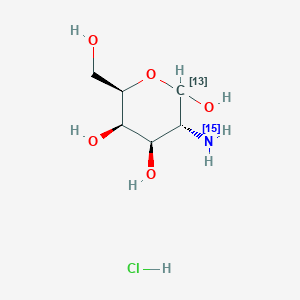
D(+)-Galactosamine-13C,15N (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D(+)-Galactosamine-13C,15N (hydrochloride): is a labeled derivative of D-galactosamine, an amino sugar derived from galactose. This compound is often used in biochemical research due to its unique isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D(+)-Galactosamine-13C,15N (hydrochloride) typically involves the isotopic labeling of D-galactosamine. This process can be achieved through the fermentation of isotopically labeled glucose using specific strains of bacteria that convert glucose to galactosamine. The labeled galactosamine is then converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of D(+)-Galactosamine-13C,15N (hydrochloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 and nitrogen-15 isotopes into the galactosamine molecule. The fermentation broth is then processed to isolate and purify the labeled compound, which is subsequently converted to its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: D(+)-Galactosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of galactosamine.
Reduction: Deoxy derivatives of galactosamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: D(+)-Galactosamine-13C,15N (hydrochloride) is used in studies involving carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: In biological research, this compound is used to study glycosylation processes and the metabolism of amino sugars. It is also used in labeling experiments to trace metabolic pathways.
Medicine: D(+)-Galactosamine-13C,15N (hydrochloride) is used in medical research to investigate liver function and hepatotoxicity. It serves as a model compound to study liver injury and regeneration.
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and diagnostic purposes.
Mecanismo De Acción
Molecular Targets and Pathways: D(+)-Galactosamine-13C,15N (hydrochloride) exerts its effects by incorporating into glycoproteins and glycolipids. It inhibits RNA synthesis in hepatocytes, leading to liver injury. The compound’s labeled isotopes allow for detailed tracking of its incorporation and metabolism in biological systems.
Comparación Con Compuestos Similares
D-Glucosamine: Another amino sugar used in similar biochemical studies.
N-Acetyl-D-glucosamine: A derivative of glucosamine with acetylation at the amino group.
D-Mannosamine: An amino sugar similar to galactosamine but derived from mannose.
Uniqueness: D(+)-Galactosamine-13C,15N (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where detailed molecular insights are required.
Propiedades
Fórmula molecular |
C6H14ClNO5 |
|---|---|
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
(3R,4R,5R,6R)-3-(15N)azanyl-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1,7+1; |
Clave InChI |
QKPLRMLTKYXDST-FJINOEKTSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)[15NH2])O)O)O.Cl |
SMILES canónico |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


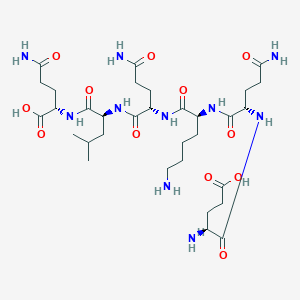
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
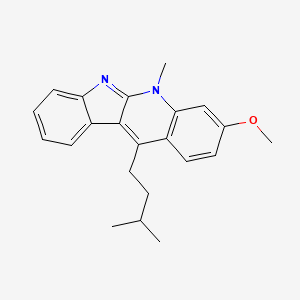
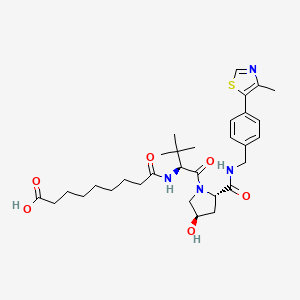

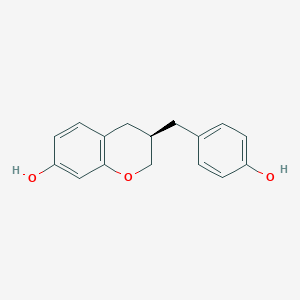
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
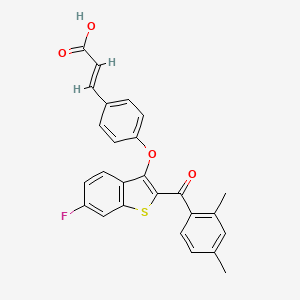
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

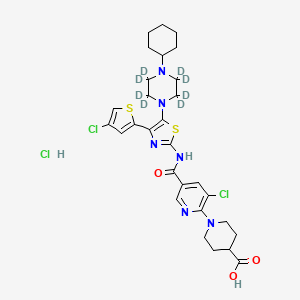
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
